An In-depth Technical Guide to Benzyl-PEG7-amine for Researchers and Drug Development Professionals
An In-depth Technical Guide to Benzyl-PEG7-amine for Researchers and Drug Development Professionals
Introduction
Benzyl-PEG7-amine is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is increasingly utilized in advanced biochemical and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[2]
Chemical Structure and Properties
Benzyl-PEG7-amine is characterized by three key functional components: a terminal primary amine group, a central hydrophilic PEG7 spacer, and a benzyl ether group at the other terminus.[1] The primary amine serves as a reactive handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs, typically through reactions with carboxylic acids or activated esters.[1][3] The PEG7 spacer, consisting of seven repeating ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the parent molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl group acts as a protecting group for the terminal hydroxyl function, which can be selectively removed via hydrogenolysis to reveal a primary alcohol for further chemical modification.
The structure of Benzyl-PEG7-amine is systematically named as 1-(benzyloxy)-20-amino-3,6,9,12,15,18-hexaoxaicosane. Its detailed chemical and physical properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C21H37NO7 | |
| Molecular Weight | 415.52 g/mol | |
| CAS Number | 868594-43-8 | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DCM, and DMF | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Drug Development
The unique trifunctional nature of Benzyl-PEG7-amine makes it a versatile tool in the hands of chemists and drug developers. Its primary applications lie in the fields of bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities.
Bioconjugation and Surface Modification
The terminal primary amine of Benzyl-PEG7-amine is readily reactive with a variety of functional groups, most notably N-hydroxysuccinimide (NHS) esters and carboxylic acids in the presence of a coupling agent like EDC. This reactivity allows for the covalent attachment of the PEG linker to proteins, antibodies, or other biomolecules, a process known as PEGylation. PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.
PROTAC Synthesis
A significant and growing application of Benzyl-PEG7-amine is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. Benzyl-PEG7-amine provides a flexible and hydrophilic linker of a defined length that can be incorporated into PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Benzyl-PEG7-amine.
Amine Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes a general procedure for the conjugation of Benzyl-PEG7-amine to a molecule containing a carboxylic acid functional group using EDC and NHS chemistry.
Materials:
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Benzyl-PEG7-amine
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Carboxylic acid-containing molecule (Molecule-COOH)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Amine-free buffer (e.g., PBS, MES, HEPES) at pH 7-9 for the coupling step
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Quenching solution (e.g., hydroxylamine)
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Purification system (e.g., HPLC, column chromatography)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.
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Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.
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Coupling Reaction:
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In a separate vial, dissolve Benzyl-PEG7-amine (1.2 equivalents) in the chosen reaction buffer.
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Add the activated NHS ester solution dropwise to the Benzyl-PEG7-amine solution with gentle stirring.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.
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Quenching:
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Add a quenching solution, such as hydroxylamine, to the reaction mixture to hydrolyze any unreacted NHS esters.
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Purification:
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Purify the resulting conjugate using an appropriate method, such as preparative HPLC or silica gel column chromatography, to remove excess reagents and byproducts.
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Synthesis of a PROTAC using Benzyl-PEG7-amine
This protocol outlines a representative synthesis of a PROTAC molecule where Benzyl-PEG7-amine is used as the linker to connect a target-binding ligand (Ligand 1, with a carboxylic acid) and an E3 ligase-binding ligand (Ligand 2, with a reactive group for the deprotected alcohol).
Step 1: Amide Coupling of Ligand 1 to Benzyl-PEG7-amine
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Follow the amine coupling protocol described above to conjugate Ligand 1-COOH to the primary amine of Benzyl-PEG7-amine.
Step 2: Deprotection of the Benzyl Group
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Materials:
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Ligand 1-PEG7-Benzyl conjugate
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Palladium on carbon (10% Pd/C)
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Methanol or Ethanol
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Procedure:
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Dissolve the Ligand 1-PEG7-Benzyl conjugate in methanol or ethanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution.
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Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the deprotected Ligand 1-PEG7-OH.
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Step 3: Coupling of Ligand 2 to the Deprotected Linker
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The free hydroxyl group on the Ligand 1-PEG7-OH intermediate can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a suitable functional group on Ligand 2 (e.g., a carboxylic acid via esterification). The specific coupling strategy will depend on the chemical nature of Ligand 2.
Visualizations
Chemical Structure and Functional Groups of Benzyl-PEG7-amine
Caption: Functional components of the Benzyl-PEG7-amine molecule.
Logical Relationship of Benzyl-PEG7-amine Reactivity
Caption: Reactivity pathways of Benzyl-PEG7-amine's functional groups.
Experimental Workflow for PROTAC Synthesis using Benzyl-PEG7-amine
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
